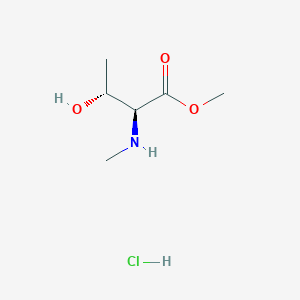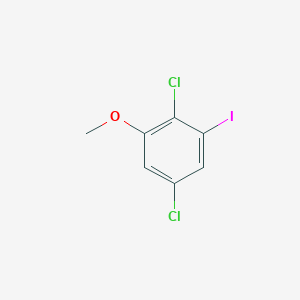
N-cyclohexyl-3,5-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-3,5-difluorobenzamide: is an organic compound with the molecular formula C13H15F2NO It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions, and the amide nitrogen is bonded to a cyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3,5-difluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluorobenzoic acid and cyclohexylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 3,5-difluorobenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amide Formation: The activated carboxylic acid reacts with cyclohexylamine to form this compound under mild conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
化学反应分析
Types of Reactions: N-cyclohexyl-3,5-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, to form corresponding ketones or alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) are common reducing agents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products:
Substitution: Products depend on the nucleophile used, resulting in various substituted benzamides.
Reduction: The major product is N-cyclohexyl-3,5-difluoroaniline.
Oxidation: Products include cyclohexanone derivatives or cyclohexanol derivatives.
科学研究应用
N-cyclohexyl-3,5-difluorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-cyclohexyl-3,5-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
3,5-Difluorobenzamide: Lacks the cyclohexyl group, making it less hydrophobic and potentially less bioactive.
N-cyclohexylbenzamide: Lacks the fluorine atoms, which may reduce its reactivity and specificity.
N-cyclohexyl-4-fluorobenzamide: Has only one fluorine atom, which may alter its chemical and biological properties.
Uniqueness: N-cyclohexyl-3,5-difluorobenzamide is unique due to the presence of both the cyclohexyl group and two fluorine atoms, which confer distinct chemical and biological properties. The combination of these substituents enhances its stability, reactivity, and potential for specific interactions with biological targets.
属性
分子式 |
C13H15F2NO |
|---|---|
分子量 |
239.26 g/mol |
IUPAC 名称 |
N-cyclohexyl-3,5-difluorobenzamide |
InChI |
InChI=1S/C13H15F2NO/c14-10-6-9(7-11(15)8-10)13(17)16-12-4-2-1-3-5-12/h6-8,12H,1-5H2,(H,16,17) |
InChI 键 |
VZLHEZBEUGTFAF-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)
![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)





![(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14030593.png)


![5,5'-Diformyl-3,3'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl diacetate](/img/structure/B14030619.png)
